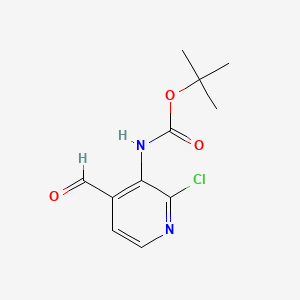

tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate

概要

説明

tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H13ClN2O3.

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate typically involves the reaction of 2-chloro-4-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of more efficient catalysts and solvents, as well as advanced purification techniques .

化学反応の分析

Types of Reactions: : tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the formyl group to an alcohol group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed: : Major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .

科学的研究の応用

Medicinal Chemistry

tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate has been studied for its potential as a precursor in the development of pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with therapeutic efficacy against various diseases.

- Enzyme Inhibition : The compound's ability to form covalent bonds with nucleophilic residues in proteins suggests its role as an enzyme inhibitor. This property has been explored in studies targeting specific pathways involved in diseases such as cancer and neurodegeneration .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation and Reduction : The formyl group can be oxidized to carboxylic acids or reduced to alcohols, facilitating the synthesis of diverse organic molecules.

- Substitution Reactions : The chloro group is reactive and can be substituted with other nucleophiles, enabling the formation of new compounds with tailored properties.

Biological Research

In biological contexts, this compound has been utilized to study interactions with biological macromolecules:

- Receptor Ligands : Its interactions with receptors have been investigated to understand its potential as a ligand in drug development.

- Cell Signaling Modulation : The compound has shown promise in modulating cellular processes through its influence on signaling pathways and gene expression .

Case Study 1: Enzyme Inhibition

A study explored the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The findings indicated that this compound effectively inhibited target enzymes, leading to decreased activity of associated biochemical pathways. This inhibition was attributed to covalent bond formation between the compound and the enzyme's active site residues, highlighting its potential therapeutic applications in metabolic disorders .

Case Study 2: Synthesis of Novel Compounds

Research demonstrated that this compound could be used in the synthesis of novel derivatives through substitution reactions. By modifying the chloro group with various nucleophiles, researchers successfully created a series of compounds that exhibited enhanced biological activity compared to their precursors. This underscores the compound's utility in generating new drug candidates .

作用機序

The mechanism of action of tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds: : Similar compounds to tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate include other carbamate derivatives and pyridine-based compounds. Examples include tert-Butyl (2-chloro-4-methylpyridin-3-yl)carbamate and tert-Butyl (2-chloro-4-aminopyridin-3-yl)carbamate .

Uniqueness: : The uniqueness of this compound lies in its specific structural features, such as the presence of both a chloro and formyl group on the pyridine ring.

生物活性

tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O2, with a molecular weight of approximately 229.07 g/mol. The compound features a chloro group and a formyl group attached to a pyridine ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activity or receptor function through covalent bonding with nucleophilic residues in proteins, particularly via the formyl group. This interaction can lead to changes in metabolic pathways and cellular signaling processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, it has been reported to inhibit Akt kinase activity, which is critical in cancer cell proliferation and survival .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory responses by affecting cytokine production and immune cell activation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other similar compounds to highlight its unique features:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| tert-Butyl (2-chloro-4-methylpyridin-3-yl)carbamate | 0.92 | Methyl substitution influencing reactivity |

| tert-Butyl (2-chloro-4-aminopyridin-3-yl)carbamate | 0.90 | Amino group affecting interaction profiles |

| tert-Butyl (6-chloropyridin-3-yl)carbamate | 0.76 | Variation in chlorination pattern |

These comparisons show that while many derivatives exhibit some level of biological activity, the specific arrangement of functional groups in this compound contributes to its distinct pharmacological profile.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways .

- Modulation of Inflammatory Pathways : Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked decrease in pro-inflammatory cytokines following administration, suggesting potential therapeutic applications for inflammatory diseases.

特性

IUPAC Name |

tert-butyl N-(2-chloro-4-formylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-7(6-15)4-5-13-9(8)12/h4-6H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOXSLQEUOMVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728674 | |

| Record name | tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238324-73-6 | |

| Record name | 1,1-Dimethylethyl N-(2-chloro-4-formyl-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1238324-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。